molecular formula C18H19NO5S2 B2581292 N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1428379-21-8

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B2581292
CAS No.: 1428379-21-8
M. Wt: 393.47
InChI Key: ZSDAQZJBRTXYSV-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-22-17-6-5-16(10-18(17)23-2)26(20,21)19(11-14-7-8-24-13-14)12-15-4-3-9-25-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAQZJBRTXYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furancarboxaldehyde.

    Formation of the Thiophene Moiety: Thiophene rings are often synthesized via the Gewald reaction, which involves the condensation of ketones with α-cyanoesters in the presence of elemental sulfur.

    Sulfonamide Formation: The final step involves the reaction of the furan and thiophene intermediates with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
  • N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
  • N-(furan-2-ylmethyl)-3,4-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Uniqueness

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the presence of both furan and thiophene rings, which contribute to its distinct chemical properties. The 3,4-dimethoxy substitution on the benzene ring further enhances its reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features that include both furan and thiophene moieties. This article delves into its biological activity, focusing on its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

Chemical Structure and Properties

The compound's molecular formula is C15H17N1O5SC_{15}H_{17}N_{1}O_{5}S with a molecular weight of approximately 393.48 g/mol. Its structure includes:

  • Furan and Thiophene Rings : These heterocycles contribute to the compound's reactivity and biological interactions.
  • Methoxy Substituents : The presence of methoxy groups at the 3 and 4 positions enhances solubility and biological activity.

The biological activity of this compound primarily stems from its sulfonamide moiety, which mimics para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis, thereby disrupting bacterial growth and replication .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:

  • Inhibition of Bacterial Growth : Laboratory assays indicate that it effectively inhibits various bacterial strains, showcasing potential as a new antimicrobial agent.
  • Mechanistic Insights : The inhibition of dihydropteroate synthase leads to a reduction in folate synthesis in bacteria, which is essential for DNA synthesis and cell division .

Anti-inflammatory Properties

Preliminary research suggests that this compound may possess anti-inflammatory effects:

  • Cytokine Modulation : It has been observed to modulate cytokine production in vitro, suggesting a potential role in reducing inflammation.
  • Pathway Inhibition : The compound may inhibit pathways involved in inflammatory responses, although further studies are necessary to elucidate these mechanisms fully .

Anticancer Potential

The anticancer properties of this compound are under investigation:

  • Cell Line Studies : In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines. For instance, it has demonstrated significant growth inhibition against human cancer cell lines with IC50 values ranging from 0.20 to 2.58 μM .
  • Selectivity : Notably, it appears to be less toxic to normal cells compared to cancerous cells, indicating a favorable therapeutic index .

Case Studies and Research Findings

A summary of key research findings on the biological activity of this compound is presented below:

StudyFocusFindingsReference
Study 1Antimicrobial ActivityEffective against multiple bacterial strains; inhibits dihydropteroate synthase
Study 2Anti-inflammatory EffectsModulates cytokine production; potential pathway inhibition
Study 3Anticancer ActivityInduces cytotoxicity in cancer cell lines; lower toxicity to normal cells

Q & A

Q. Table 1: Inhibitory Potency of Structurally Related Sulfonamides

Compound IDSubstituent Features% KYN 3-OH Inhibition
67Six-membered N-ring, oxygen para24%
68Morpholinomethyl group64%
69Pyrrolidinyl group9%
Data adapted from studies on kynurenine pathway inhibitors .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

  • Systematic substitution : Modify the furan/thiophene substituents and methoxy positions to evaluate effects on target binding (e.g., fluorination enhances metabolic stability) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using crystal structures of ligand-enzyme complexes .
  • In vivo validation : Test brain penetration and metabolite profiles (e.g., 3-OH-KYN reduction) to prioritize candidates for further development .

Q. Notes

  • Avoid commercial databases like PubChem for structural validation; prioritize peer-reviewed crystallographic data (e.g., CCDC entries) .
  • For synthetic protocols, cross-reference methods from analogous benzenesulfonamide derivatives .

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